Reutericyclin

説明

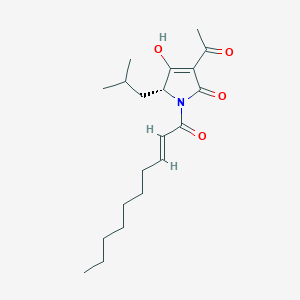

Reutericyclin is a bacteriocin produced by the bacterium Lactobacillus reuteri. It is a hydrophobic, negatively charged molecule with the molecular formula C20H31NO4. This compound disrupts the cell membrane of sensitive bacteria by acting as a proton ionophore. It has a broad spectrum of activity against Gram-positive bacteria but is ineffective against Gram-negative bacteria due to the barrier properties of their outer membrane .

準備方法

合成経路と反応条件: ロイテリシンは、小麦の生地の発酵中にLactobacillus reuteriの増殖中に産生されます。 この製造プロセスには、ロイテリシンの形成を促進する特定の条件下でのLactobacillus reuteriの発酵が含まれます .

工業的生産方法: ロイテリシンの工業的生産には、バイオリアクターでのLactobacillus reuteriの培養が含まれます。発酵プロセスは、ロイテリシンの収量を最大限に引き出すように最適化されています。 次に、化合物は抽出および精製され、さまざまな用途に使用されます .

化学反応の分析

反応の種類: ロイテリシンは、酸化、還元、置換など、いくつかの種類の化学反応を起こします。 これらの反応は、化合物を改変して生物学的活性と安定性を高めるために不可欠です .

一般的な試薬と条件: ロイテリシンを含む反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 反応条件は、化合物の完全性を損なうことなく、所望の改変が達成されるように慎重に制御されます .

主要な生成物: ロイテリシンを含む反応から生成される主要な生成物は、抗菌活性が向上したさまざまなアナログです。 これらのアナログは、特定の細菌株を標的にし、化合物の有効性を高めるように設計されています .

4. 科学研究の応用

ロイテリシンは、次のようないくつかの科学研究の応用があります。

科学的研究の応用

Antimicrobial Properties

Mechanism of Action

Reutericyclin exhibits potent antibacterial activity primarily against Gram-positive bacteria. Its mode of action involves the dissipation of the transmembrane potential in bacterial cells, which disrupts essential cellular processes such as macromolecular synthesis .

Table 1: Antibacterial Activity of this compound Against Gram-Positive Bacteria

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 2 µg/ml |

| Enterococcus faecalis | 1 - 4 µg/ml |

| Streptococcus pneumoniae | 0.25 - 1 µg/ml |

| Clostridium difficile | 2 - 8 µg/ml |

This table illustrates the effectiveness of this compound against various pathogens, highlighting its potential for therapeutic use in treating infections caused by resistant strains.

Probiotic Applications

This compound-producing strains of Limosilactobacillus reuteri are widely used in food fermentations. These probiotics not only enhance food safety by inhibiting pathogenic bacteria but also contribute to the overall health of the gut microbiome .

Case Study: Probiotic Efficacy in Fermented Foods

A study demonstrated that this compound-producing L. reuteri strains were effective in reducing the presence of harmful bacteria in traditional fermented foods like Koozh, a millet-based beverage . The probiotic properties were confirmed through in vitro tests showing significant inhibition of pathogens.

Ecological Fitness and Competitive Advantage

Research indicates that this compound production confers ecological advantages to L. reuteri in competitive environments. In various experimental setups, including in vivo studies with germ-free mice, strains producing this compound outperformed non-producing strains, suggesting that this compound plays a crucial role in microbial ecology .

Table 2: Competitive Fitness of this compound-Producing vs. Non-Producing Strains

| Strain Type | Competitive Advantage (%) |

|---|---|

| This compound-Producing Strain | +30% |

| Non-Producing Strain | Baseline |

This data underscores the importance of this compound not just as an antimicrobial agent but also as a factor influencing microbial community dynamics.

Potential Therapeutic Uses

Given its selective antibacterial properties, this compound is being explored for therapeutic applications beyond food safety. Its ability to target specific pathogenic bacteria while sparing beneficial flora makes it a candidate for developing new antibiotics aimed at treating resistant infections .

Case Study: In Vivo Effects on Gut Microbiota

A recent study assessed the impact of administering this compound on gut microbiota composition in mice. Results indicated a decrease in potentially harmful bacteria while promoting beneficial strains, suggesting therapeutic potential for gastrointestinal disorders .

作用機序

ロイテリシンは、プロトンイオンフォアとして作用することで効果を発揮します。これは、感受性細菌の細胞質膜を横切ってプロトンを移動させ、膜電位(Δψ)と膜間pH勾配(ΔpH)を消散させます。 このプロトン駆動力の中断は、高分子合成の阻害につながり、最終的には細菌細胞の死をもたらします .

類似化合物との比較

ロイテリシンは、天然に存在するテトラミン酸と構造的に関連していますが、作用機序は異なります。 他のテトラミン酸とは異なり、ロイテリシンは真核細胞に対して細胞毒性を示さず、治療用途にとってより安全な代替手段となっています .

類似化合物:

テヌアゾニック酸: 細胞毒性を示すテトラミン酸。

イソフムロン: ロイテリシンと同様の抗菌活性を示すホップのアイソα酸.

ダプトマイシン: 細菌細胞膜を標的とする環状リポペプチド系抗生物質.

ロイテリシンのユニークな構造と作用機序は、さまざまな科学的および産業的用途にとって貴重な化合物となっています。新しい抗生物質の開発のためのリード化合物としての可能性と、食品保存における使用は、研究と産業の両方におけるその重要性を強調しています。

生物活性

Reutericyclin is a bioactive compound produced by Lactobacillus reuteri, a lactic acid bacterium known for its probiotic properties. This compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria, and has been the subject of various studies exploring its mechanisms of action, potential applications in food preservation, and implications for human health.

This compound is classified as a tetramic acid derivative. Its biological activity primarily stems from its ability to act as a proton ionophore , which disrupts the transmembrane potential of susceptible bacteria. This action leads to the dissipation of the proton motive force essential for bacterial energy production and macromolecular synthesis, ultimately resulting in cell death or inhibition of growth .

Key Findings on Mechanism:

- Bactericidal Activity : this compound has been shown to exhibit bactericidal effects against various Gram-positive pathogens, including Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis.

- Resistance in Gram-negative Bacteria : The compound is ineffective against Gram-negative bacteria due to their protective outer membrane, which prevents this compound from entering the cell .

Antimicrobial Spectrum

This compound displays a broad spectrum of antimicrobial activity against several clinically relevant pathogens. The following table summarizes its inhibitory effects on various bacterial strains:

| Bacterial Strain | Sensitivity to this compound |

|---|---|

| Staphylococcus aureus | Sensitive |

| Enterococcus faecalis | Sensitive |

| Bacillus subtilis | Sensitive |

| Listeria innocua | Sensitive |

| Escherichia coli (LPS mutants) | Sensitive |

| Streptococcus pneumoniae | Sensitive |

| Corynebacterium difficile | Sensitive |

| Lactobacillus sanfranciscensis | Sensitive |

Structure-Activity Relationship (SAR)

Research has explored the structure-activity relationship of this compound, identifying key modifications that enhance or diminish its antibacterial properties. A study indicated that lipophilic analogs generally exhibited higher activity against Gram-positive pathogens. For example, modifications at specific positions on the tetramic acid core were found to significantly affect the compound's efficacy .

Notable Observations:

- Hydrophobic Chain Importance : The presence of a long hydrophobic chain (trans-2-decenoyl) is crucial for activity; shorter chains resulted in a marked decrease in antibacterial potency .

- Cytotoxicity Concerns : While this compound shows promise as an antimicrobial agent, it also exhibits cytotoxic effects on eukaryotic cells (e.g., Vero cells), highlighting the need for careful consideration in therapeutic applications .

Case Studies and Applications

- Food Preservation : this compound-producing strains of Lactobacillus reuteri have been proposed for use in biopreservation due to their ability to inhibit spoilage organisms and pathogens in food products. Studies have demonstrated that these strains can persist in sourdough fermentation for extended periods, producing this compound at concentrations effective against competitors .

- Probiotic Potential : The safety profile of this compound-producing strains suggests potential applications in gut health. Research indicates that these strains can colonize the intestinal microbiota effectively, which may offer protective benefits against pathogenic bacteria .

- In Vivo Studies : Limited studies have investigated the effects of this compound on intestinal microbiomes in vivo. However, existing data suggest that it may modulate microbial populations favorably without adverse effects on gut health .

特性

IUPAC Name |

(2R)-4-acetyl-1-[(E)-dec-2-enoyl]-3-hydroxy-2-(2-methylpropyl)-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO4/c1-5-6-7-8-9-10-11-12-17(23)21-16(13-14(2)3)19(24)18(15(4)22)20(21)25/h11-12,14,16,24H,5-10,13H2,1-4H3/b12-11+/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGSBVNLHSNSDF-LPQFERQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(=O)N1C(C(=C(C1=O)C(=O)C)O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C(=O)N1[C@@H](C(=C(C1=O)C(=O)C)O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303957-69-9 | |

| Record name | Reutericyclin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XSP5EH6PD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。